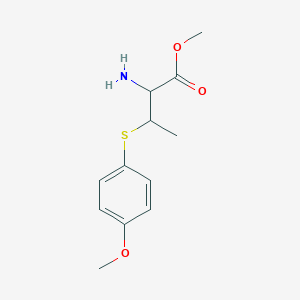

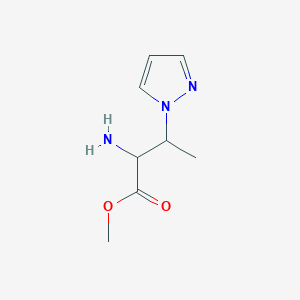

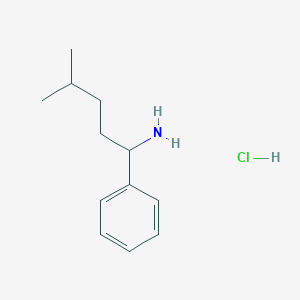

![molecular formula C12H14N2O3S B1432998 N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide CAS No. 1384431-27-9](/img/structure/B1432998.png)

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

Vue d'ensemble

Description

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide, or NTDTPA, is an organosulfur compound with a wide range of applications in scientific research and lab experiments. It is a colorless, crystalline solid with a molecular weight of 464.5 g/mol. NTDTPA has been used as a model compound to study the mechanisms of biological processes, such as enzyme-catalyzed reactions and drug-receptor interactions. It has also been used in the synthesis of various bioactive compounds and in the development of new drugs.

Applications De Recherche Scientifique

Diabetes Treatment

This compound has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in the development of metabolic disorders such as diabetes. Inhibitors of 11β-HSD1 are considered promising therapeutic agents for the treatment of type 2 diabetes and metabolic syndrome due to their ability to reduce glucocorticoid levels in tissues .

Enzyme Inhibition Studies

The unique binding mode of this compound with 11β-HSD1 has been elucidated through co-crystal structures. This provides valuable insights into the design of new inhibitors that can be used to study enzyme function and regulation, potentially leading to the development of novel drugs .

Metabolic Stability Optimization

Research has shown that modifications to the oxathiazine derivatives can lead to improved metabolic stability. This is crucial for developing pharmacologically active compounds that can maintain their efficacy over time without rapid degradation .

Structural Activity Relationship (SAR) Elucidation

The compound serves as a key molecule for understanding the structural activity relationship in its class. By studying its activity, researchers can design more potent and selective inhibitors, enhancing the therapeutic potential of related compounds .

Obesity Research

Given its role in influencing glucocorticoid levels, this compound is also relevant in the study of obesity. Glucocorticoids are known to affect fat deposition and metabolism, and thus, inhibitors of 11β-HSD1 can be used to explore new treatments for obesity .

Anti-Inflammatory Applications

The compound’s impact on glucocorticoid metabolism suggests potential anti-inflammatory applications. By modulating the levels of glucocorticoids, it may help in reducing inflammation, which is beneficial in various chronic inflammatory diseases .

Pharmacokinetics and Dynamics

The compound can be used in pharmacokinetic and pharmacodynamic studies to understand how drugs are processed in the body. This includes absorption, distribution, metabolism, and excretion, which are critical for drug development .

High-Throughput Screening (HTS) Impurity Analysis

As an impurity isolated during a HTS campaign, this compound aids in the quality control and optimization of HTS processes. It serves as a reference for identifying and characterizing impurities that can affect the outcome of screening assays .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes , suggesting that this compound may also act by inhibiting specific enzymes in the body.

Mode of Action

It’s suggested that similar compounds can bind to their targets and inhibit their function . This compound might interact with its targets in a similar way, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It’s known that similar compounds can disrupt processes related to dna replication . This suggests that this compound might also affect DNA replication or other related pathways, leading to downstream effects on cell growth and division.

Result of Action

Based on the potential inhibition of enzymes and disruption of dna replication , it can be inferred that this compound might lead to changes in cell growth and division.

Propriétés

IUPAC Name |

N-[4-[(1,1-dioxo-2,3-dihydrothiophen-4-yl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-18(16,17)8-12/h2-5,8,14H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSCZXZJGILOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

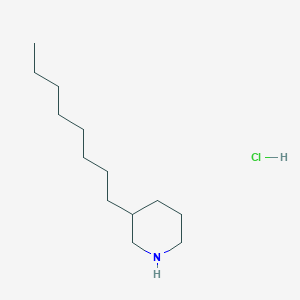

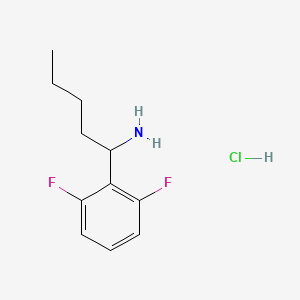

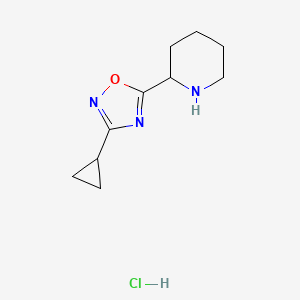

![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)

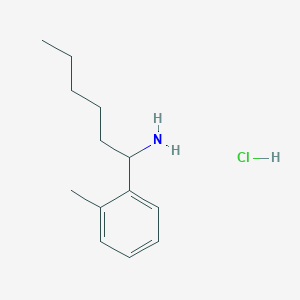

![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)